

Reductive amination of 1-cyclohexylcyclohexanone to form primary amines

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Compound of Interest

Compound Name: [1,1'-Bi(cyclohexan)]-1-amine

Cat. No.: B13591230

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Application Note: High-Efficiency Reductive Amination of Sterically Hindered Ketones Focus
Substrate: 2-Cyclohexylcyclohexanone (and Isomers)

Executive Summary

Objective: To provide a robust, scalable protocol for the conversion of sterically hindered ketones—specifically 2-cyclohexylcyclohexanone (often mislabeled as 1-cyclohexylcyclohexanone)—into their corresponding primary amines.

The Challenge: Reductive amination of

-substituted cyclohexanones is kinetically impeded by steric strain. The bulky cyclohexyl group at the 2-position destabilizes the tetrahedral hemiaminal intermediate and hinders nucleophilic attack, often leading to low conversion or alcohol byproducts (via direct reduction) under standard Borch conditions.

The Solution: This guide details a Titanium(IV) Isopropoxide [Ti(OiPr)

] mediated protocol. The titanium species acts as a dual-function Lewis acid catalyst and water scavenger, shifting the equilibrium toward the imine species prior to hydride addition. This method is contrasted with the standard Ammonium Acetate method, which is reserved for less hindered isomers (e.g., 4-cyclohexylcyclohexanone).

Chemical Context & Nomenclature Correction

Expert Note: The query specified "1-cyclohexylcyclohexanone." In IUPAC nomenclature, the carbonyl carbon is designated position 1. A cyclohexyl substituent at this position would result in a pentavalent carbon, which is chemically impossible.

- Target Molecule: This guide assumes the intended substrate is 2-cyclohexylcyclohexanone (Figure 1), a classic model for steric hindrance.
- Alternative Isomer: Protocols are also applicable to 4-cyclohexylcyclohexanone, though this isomer reacts significantly faster due to the absence of proximal steric bulk.

Mechanistic Insight: The Titanium Advantage

Standard reductive amination relies on the equilibrium formation of an imine. For hindered ketones, this equilibrium heavily favors the ketone.

Pathway:

- Activation: Ti(OiPr)

coordinates to the ketone oxygen, increasing electrophilicity.
- Dehydration: As the amine attacks, Ti(OiPr)

irreversibly captures the generated water, preventing hydrolysis and driving the reaction to the imine/titanium-complex.
- Reduction: The pre-formed imine is reduced by Sodium Borohydride (NaBH

) or Sodium Cyanoborohydride (NaBH

CN).[1][2]



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Figure 1: Reaction pathway highlighting the critical water-scavenging role of Titanium in forcing imine formation against steric resistance.

Experimental Protocols

Method A: The Titanium(IV) Isopropoxide Protocol (Recommended)

Best for: 2-cyclohexylcyclohexanone and highly hindered substrates.

Reagents:

- Substrate: 2-Cyclohexylcyclohexanone (1.0 equiv)
- Ammonia Source: 7N NH₃ in Methanol (5.0 - 10.0 equiv)
- Lewis Acid: Titanium(IV) isopropoxide (1.2 - 1.5 equiv)
- Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
- Solvent: Anhydrous Methanol (if not using NH₃/MeOH solution)

Step-by-Step Procedure:

- Imine Formation (The Critical Step):
 - In a flame-dried round-bottom flask under Argon, dissolve 2-cyclohexylcyclohexanone (10 mmol) in 7N NH₃

in MeOH (15 mL).

- Crucial: Add Ti(OiPr)

(12-15 mmol) dropwise via syringe. The solution may turn slightly yellow or hazy.

- Seal the flask tightly (or use a pressure tube) and stir at room temperature for 12–18 hours.
- Checkpoint: Monitor by TLC. The ketone spot should disappear. If ketone remains, extend time; do not proceed to reduction until imine formation is complete.

- Reduction:

- Cool the reaction mixture to 0°C.

- Add NaBH

(15 mmol) portion-wise over 10 minutes. (Caution: Gas evolution).

- Allow the mixture to warm to room temperature and stir for an additional 3–5 hours.

- Workup (The "Celite" Method to avoid emulsions):

- Quench the reaction by adding 10 mL of 1M NH

OH. A white, gelatinous precipitate of Titanium dioxide/hydroxide will form.

- Tip: Dilute with Ethyl Acetate (EtOAc) and stir vigorously for 15 minutes.

- Filter the slurry through a pad of Celite.[3] Wash the pad thoroughly with EtOAc.

- Transfer filtrate to a separatory funnel. Wash with brine (2x).

- Dry organic layer over Na

SO

, filter, and concentrate in vacuo.

- Purification:
 - The crude oil is often pure enough for use. If not, purify via Acid-Base extraction (dissolve in Et
 - O, extract into 1M HCl, basify aqueous layer, extract back into Et
 - O) or column chromatography (DCM:MeOH:NH
 - OH 90:9:1).

Method B: The Ammonium Acetate / Cyanoborohydride Protocol

Best for: 4-cyclohexylcyclohexanone (Less hindered).

Reagents:

- Substrate: 4-Cyclohexylcyclohexanone
- Ammonium Acetate (NH
OAc) (10 equiv)
- Sodium Cyanoborohydride (NaBH
CN) (0.7 - 1.0 equiv)
- Solvent: Methanol^{[4][5][6]}

Procedure:

- Dissolve ketone and NH
OAc in Methanol.
- Add NaBH
CN in one portion.

- Stir at room temperature for 24–48 hours.
- Safety: Acidify carefully in a fume hood (HCN gas risk) to pH < 2 to decompose residual borohydride, then basify and extract.

Data Analysis & Quality Control

Expected Results Table:

Parameter	Method A (Ti-Mediated)	Method B (Standard Borch)
Substrate Scope	2-Substituted (Hindered)	4-Substituted (Unhindered)
Typical Yield	75% - 90%	40% - 60% (for hindered)
Reaction Time	18h (Imine) + 3h (Red)	24h - 48h (One pot)
Major Byproduct	Alcohol (if reduction is too fast)	Dialkylated amine
Selectivity	High for Primary Amine	Moderate

Analytical Confirmation (GC/MS & NMR):

- ¹H NMR (CDCl₃)

): Look for the

-proton signal attached to the amine-bearing carbon. In 2-cyclohexylcyclohexanamine, this will appear as a multiplet around

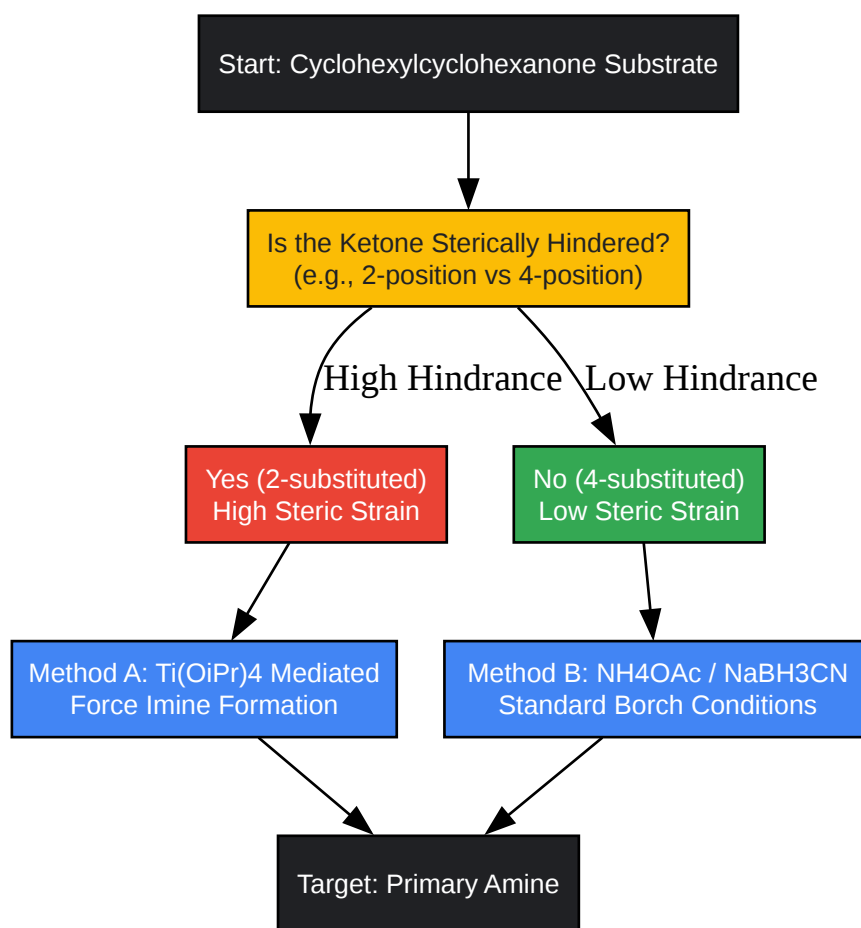
2.5–3.0 ppm.

- IR Spectroscopy: Disappearance of the Carbonyl stretch (~1710 cm

) and appearance of N-H stretches (doublet for primary amine) at 3300–3400 cm

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Decision Logic for Protocol Selection



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Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on substrate sterics.

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